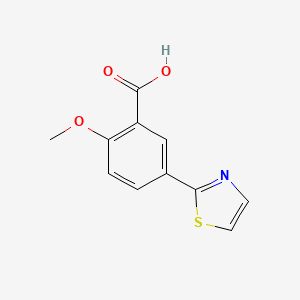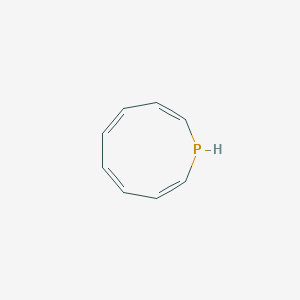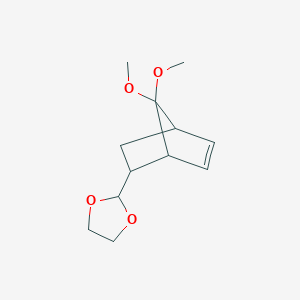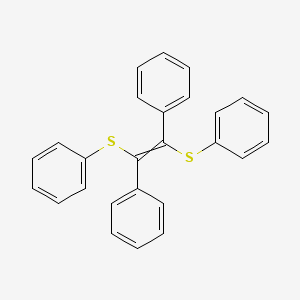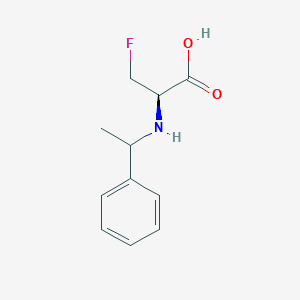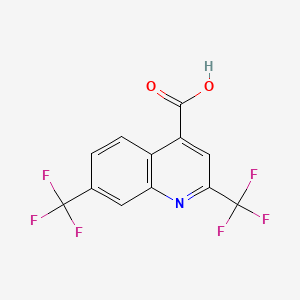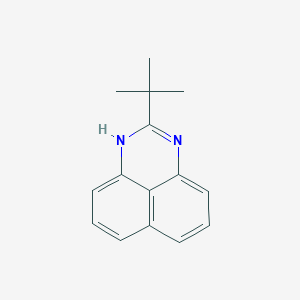
2-tert-butyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1H-perimidine is a heterocyclic compound that features a perimidine core substituted with a tert-butyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with tert-butyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of 1,8-diaminonaphthalene attack the tert-butyl chloride, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-butyl-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the perimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro-2-tert-butyl-1H-perimidine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1H-perimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1H-perimidine involves its interaction with various molecular targets. For instance, it can form stable free radicals, which can participate in redox reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 1-tert-butyl-1H-perimidine
- 2-tert-butyl-1H-benzimidazole
- 2-tert-butyl-1H-imidazole
Comparison: 2-tert-butyl-1H-perimidine is unique due to its specific substitution pattern and the presence of the perimidine core. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
28478-16-2 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-tert-butyl-1H-perimidine |
InChI |
InChI=1S/C15H16N2/c1-15(2,3)14-16-11-8-4-6-10-7-5-9-12(17-14)13(10)11/h4-9H,1-3H3,(H,16,17) |
InChI-Schlüssel |
ZXLCHQAPERCETK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


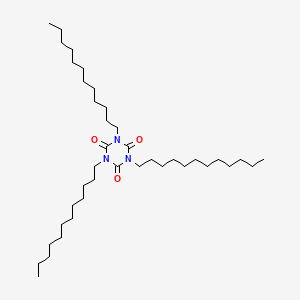
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
